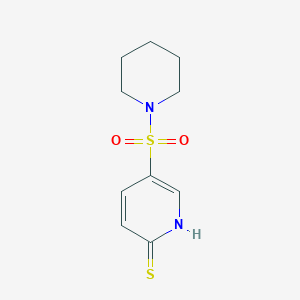

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

説明

The compound 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is a sulfur-containing heterocyclic molecule that has garnered interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The presence of both the piperidine and thiol functional groups within the same molecule provides a unique platform for chemical modifications and biological interactions.

Synthesis Analysis

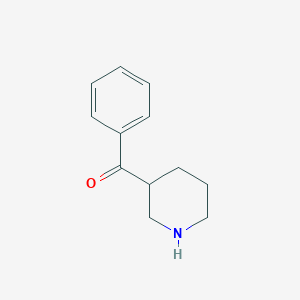

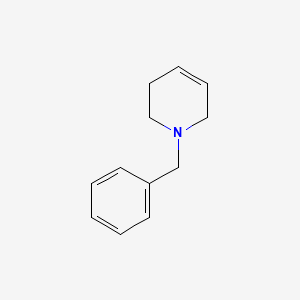

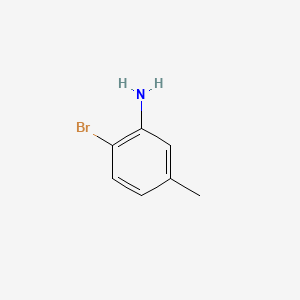

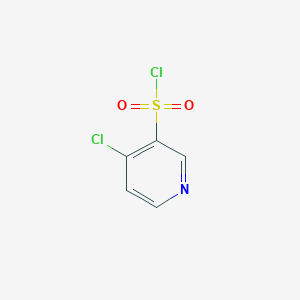

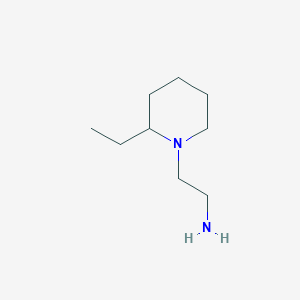

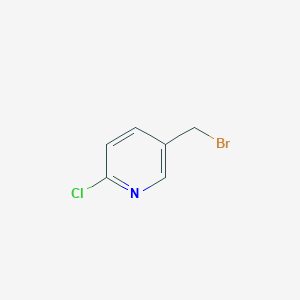

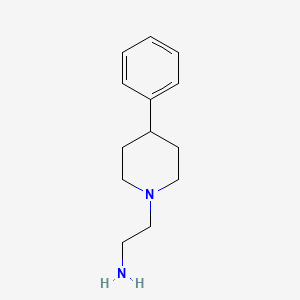

The synthesis of related piperidine compounds has been reported in the literature. For instance, a method for synthesizing functionalized piperidines involves the reaction of phenyl-stabilized chiral sulfur ylides with five-membered-ring hemiaminals, which can yield piperidines with high enantioselectivity upon treatment with TMSOTf after isolating the intermediate epoxide . Another study describes the synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were obtained by reacting 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . These methods highlight the versatility of piperidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using modern spectroscopic techniques, as demonstrated in the synthesis of 5-substituted 1,3,4-oxadiazole derivatives . Additionally, the structure of a novel piperidine-containing pyridine derivative was confirmed by 1H NMR, mass spectrometry, and X-ray single crystal diffraction . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions due to their nucleophilic and electrophilic centers. The presence of a piperidine moiety can influence the reactivity and selectivity of the compound in reactions such as the formation of hemiaminals and subsequent cyclization to produce functionalized pyrrolidines or piperidines . The reactivity of the thiol group in 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol would also be an important consideration in its chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol are not detailed in the provided papers, the properties of similar compounds can be inferred. Piperidine derivatives generally exhibit basicity due to the presence of a nitrogen atom, and the thiol group contributes to the compound's nucleophilicity. The solubility, melting point, and stability of such compounds can be influenced by the substituents attached to the piperidine ring and the overall molecular structure .

Relevant Case Studies

The biological evaluation of synthesized piperidine derivatives has been conducted, with some compounds screened against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were also performed to assess the binding affinity and orientation of these compounds in the active sites of human BChE protein, identifying key amino acid residues involved in ligand stabilization . These studies provide insights into the potential therapeutic applications of piperidine derivatives.

科学的研究の応用

Synthesis and Spectral Analysis :5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol and its derivatives have been synthesized in various studies, focusing on the structural elucidation using modern spectroscopic techniques. For instance, Khalid et al. (2016) synthesized a series of compounds related to 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol and assessed their biological activities, particularly focusing on butyrylcholinesterase (BChE) enzyme inhibition and molecular docking studies (Khalid et al., 2016).

Insecticidal and Antimicrobial Activities :5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol derivatives have been evaluated for their insecticidal and antimicrobial activities. Bakhite et al. (2014) synthesized and studied the toxicity of pyridine derivatives against cowpea aphid, finding that some compounds exhibited significant aphidicidal activities (Bakhite et al., 2014). Additionally, Krolenko et al. (2016) synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring, which exhibited strong antimicrobial activity (Krolenko et al., 2016).

Corrosion Inhibition :The compound's derivatives were also explored for their corrosion inhibition properties. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron, utilizing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Anticonvulsant Agents :In the field of medicinal chemistry, the compound's derivatives were examined for their potential as anticonvulsant agents. Fayed et al. (2021) synthesized isatin derivatives containing 5-(piperidin-1-ylsulfonyl) moiety and evaluated their anticonvulsant activity in vivo, with several compounds exhibiting notable anticonvulsant activity (Fayed et al., 2021).

特性

IUPAC Name |

5-piperidin-1-ylsulfonyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXQWRWGIOERRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247250 | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57268503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol | |

CAS RN |

852400-11-4 | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852400-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。